METHYL 4-HYDROXY-5-{1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXO-2-PHENYLETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
Dimethyl 5,5’-(2-oxo-2-phenylethane-1,1-diyl)bis(4-hydroxy-2-methylthiophene-3-carboxylate) is a complex organic compound characterized by its unique structure, which includes two thiophene rings, a phenyl group, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5,5’-(2-oxo-2-phenylethane-1,1-diyl)bis(4-hydroxy-2-methylthiophene-3-carboxylate) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Rings: The thiophene rings can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a thiophene derivative in the presence of a Lewis acid catalyst.
Esterification: The carboxyl groups are esterified using methanol and a strong acid catalyst to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,5’-(2-oxo-2-phenylethane-1,1-diyl)bis(4-hydroxy-2-methylthiophene-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Dimethyl 5,5’-(2-oxo-2-phenylethane-1,1-diyl)bis(4-hydroxy-2-methylthiophene-3-carboxylate) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which dimethyl 5,5’-(2-oxo-2-phenylethane-1,1-diyl)bis(4-hydroxy-2-methylthiophene-3-carboxylate) exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5,5’-(2-oxo-2-phenylethane-1,1-diyl)bis(4-hydroxythiophene-3-carboxylate)
- Dimethyl 5,5’-(2-oxo-2-phenylethane-1,1-diyl)bis(4-hydroxy-2-methylthiophene-2-carboxylate)
Uniqueness
Dimethyl 5,5’-(2-oxo-2-phenylethane-1,1-diyl)bis(4-hydroxy-2-methylthiophene-3-carboxylate) is unique due to the presence of both hydroxyl and carboxylate groups on the thiophene rings, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications.
Properties
IUPAC Name |
methyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)-2-oxo-2-phenylethyl]-2-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7S2/c1-10-13(21(26)28-3)17(24)19(30-10)15(16(23)12-8-6-5-7-9-12)20-18(25)14(11(2)31-20)22(27)29-4/h5-9,15,24-25H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOWHTCSZQOMAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C(C2=C(C(=C(S2)C)C(=O)OC)O)C(=O)C3=CC=CC=C3)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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